molecular formula C12H15N3O2 B1423596 Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate CAS No. 1053659-98-5

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate

Cat. No.: B1423596
CAS No.: 1053659-98-5
M. Wt: 233.27 g/mol
InChI Key: MTMXTABURXWLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is a chemical compound with the molecular formula C12H15N3O2. It is known for its unique structure, which includes a pyridine ring substituted with cyano and dimethyl groups, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate typically involves the reaction of 3-cyano-4,6-dimethyl-2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may result in various ester derivatives .

Scientific Research Applications

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-cyano-4-methylpyridin-2-ylamino)acetate
  • Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)propanoate
  • Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)butanoate

Uniqueness

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyano and dimethyl groups, along with the ethyl ester functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-17-11(16)7-14-12-10(6-13)8(2)5-9(3)15-12/h5H,4,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMXTABURXWLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C(=CC(=N1)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.